4-(2,3-Difluorophenyl)-2-formylphenol

CAS No.: 1111128-76-7

Cat. No.: VC11758222

Molecular Formula: C13H8F2O2

Molecular Weight: 234.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1111128-76-7 |

|---|---|

| Molecular Formula | C13H8F2O2 |

| Molecular Weight | 234.20 g/mol |

| IUPAC Name | 5-(2,3-difluorophenyl)-2-hydroxybenzaldehyde |

| Standard InChI | InChI=1S/C13H8F2O2/c14-11-3-1-2-10(13(11)15)8-4-5-12(17)9(6-8)7-16/h1-7,17H |

| Standard InChI Key | AMOKZVNBUSQOPF-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(C(=C1)F)F)C2=CC(=C(C=C2)O)C=O |

| Canonical SMILES | C1=CC(=C(C(=C1)F)F)C2=CC(=C(C=C2)O)C=O |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

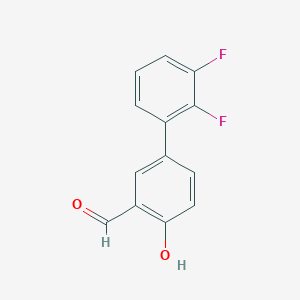

4-(2,3-Difluorophenyl)-2-formylphenol features a benzaldehyde core substituted at the 2-position with a hydroxyl group and at the 4-position with a 2,3-difluorophenyl ring. The IUPAC name, 5-(2,3-difluorophenyl)-2-hydroxybenzaldehyde, reflects this arrangement (Figure 1). The presence of fluorine atoms introduces electronegativity and steric effects, influencing reactivity and intermolecular interactions.

Key structural attributes:

-

Formyl group (-CHO): Enhances electrophilicity, enabling participation in condensation and nucleophilic addition reactions.

-

Hydroxyl group (-OH): Provides hydrogen-bonding capability and acidity (), facilitating derivatization.

-

Difluorophenyl moiety: Imparts metabolic stability and lipophilicity (), critical for pharmacokinetic optimization.

Table 1: Molecular Properties of 4-(2,3-Difluorophenyl)-2-formylphenol

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 234.20 g/mol |

| Exact Mass | 234.0433 g/mol |

| Topological Polar Surface Area | 46.5 Ų |

| Hydrogen Bond Donors | 1 (phenolic -OH) |

| Hydrogen Bond Acceptors | 4 (2 F, 1 -CHO, 1 -OH) |

Synthetic Strategies and Optimization

Retrosynthetic Analysis

The synthesis of 4-(2,3-Difluorophenyl)-2-formylphenol likely involves convergent routes combining aromatic coupling and formylation steps. Two plausible pathways are proposed:

Pathway B: Friedel-Crafts Acylation

-

Acylation: Treat 2,3-difluorobenzene with chloroacetaldehyde in the presence of to form 4-(2,3-difluorophenyl)acetophenone.

-

Oxidation: Convert the acetyl group to a formyl group via selective oxidation using or .

Practical Considerations

A patent detailing the synthesis of 3,4-difluorobenzaldehyde (CN105859536B) highlights critical parameters for analogous reactions :

-

Temperature control: Maintaining during Grignard reagent formation minimizes side reactions.

-

Solvent selection: Tetrahydrofuran (THF) enhances reagent solubility and reaction homogeneity.

-

Quenching protocol: Gradual aqueous workup prevents exothermic decomposition, preserving product integrity.

Table 2: Comparative Yields in Fluorinated Benzaldehyde Syntheses

Physicochemical and Spectroscopic Profiling

Solubility and Stability

-

Solubility: Moderately soluble in polar aprotic solvents (e.g., DMF, DMSO) and sparingly soluble in water ().

-

Stability: Susceptible to oxidation at the formyl group; storage under inert atmosphere at recommended.

Spectroscopic Data

IR (KBr, cm):

-

: 3300 (broad, phenolic -OH)

-

: 1695 (strong, formyl stretch)

-

: 1220-1150 (multiple peaks)

(400 MHz, DMSO-):

(100 MHz, DMSO-):

Future Research Directions

-

Synthetic Optimization: Explore photocatalyzed C-H functionalization to streamline difluorophenyl installation .

-

Biological Screening: Evaluate inhibitory activity against kinases or cytochrome P450 enzymes, leveraging fluorination’s impact on target binding.

-

Computational Modeling: Perform DFT studies to predict reactivity hotspots and guide derivative design.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume